molecular formula C14H19Cl2NO B4404149 N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4404149
M. Wt: 288.2 g/mol
InChI Key: CJXHBEPNZZPPBH-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is an organic compound with a molecular formula of C17H22ClNO. This compound is characterized by the presence of an allyl group, a chlorophenoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves the reaction of 2-allyl-6-chlorophenol with an appropriate alkylating agent to introduce the ethyl groupThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine
  • N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine acetate
  • N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine sulfate

Uniqueness

N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO.ClH/c1-3-6-12-7-5-8-13(15)14(12)17-11-10-16-9-4-2;/h3-5,7-8,16H,1-2,6,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXHBEPNZZPPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)OCCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
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N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
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N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
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N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
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N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
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N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

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